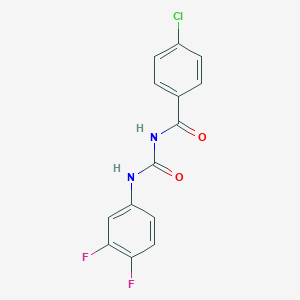![molecular formula C22H21ClN4O2 B284260 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile, also known as OPC-14523, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects.
作用机制
The exact mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is not fully understood, but it is thought to act as a selective serotonin receptor agonist. It has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By activating this receptor, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile may modulate neurotransmitter release and contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin release in the prefrontal cortex, which may contribute to its antidepressant effects. Additionally, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its anxiolytic effects. It has also been shown to have a low affinity for other neurotransmitter receptors, which may contribute to its favorable side effect profile.
实验室实验的优点和局限性
One advantage of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to study the effects of selective activation of this receptor without the confounding effects of activating other receptors. Additionally, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has a favorable side effect profile, which allows for safer and more ethical animal studies.
One limitation of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in certain experimental setups. Additionally, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has a relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in animal models.
未来方向
For research on 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile include investigating its potential therapeutic effects in other disorders and exploring its mechanism of action in more detail.
合成方法
The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves the reaction of 4-(3-chlorophenyl)piperazine with 2-(4-methylphenoxy)acetaldehyde followed by cyclization with cyanogen bromide. The resulting compound is then treated with sodium methoxide to yield 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile. This synthetic route has been optimized to provide high yields and purity of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile.
科学研究应用
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic effects in various diseases, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and may be a promising treatment option for these disorders. Additionally, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a potential treatment option for this disorder as well.
属性
分子式 |
C22H21ClN4O2 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
5-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H21ClN4O2/c1-16-5-7-19(8-6-16)28-15-21-25-20(14-24)22(29-21)27-11-9-26(10-12-27)18-4-2-3-17(23)13-18/h2-8,13H,9-12,15H2,1H3 |
InChI 键 |
AWFFBWZJRWPMMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(O2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C#N |
规范 SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(O2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)




![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)